molecular formula C8H3F4NO4 B13631926 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde

2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B13631926
M. Wt: 253.11 g/mol
InChI Key: MCYHJBUZHYBVMQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3F4NO4. This compound is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a benzaldehyde core. These functional groups impart unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-fluoro-4-(trifluoromethoxy)benzaldehyde using fuming nitric acid under controlled temperature conditions . The reaction is exothermic, requiring careful temperature monitoring to avoid decomposition .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to ensure consistent quality and yield. The use of advanced reaction calorimetry helps in optimizing reaction conditions and scaling up the process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 2-Fluoro-5-amino-4-(trifluoromethoxy)benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde exerts its effects is primarily through its functional groups:

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can interact with various receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethoxy)benzaldehyde
  • 2-Fluoro-5-methoxybenzaldehyde
  • 4-(Trifluoromethoxy)benzaldehyde

Comparison:

Properties

Molecular Formula

C8H3F4NO4

Molecular Weight

253.11 g/mol

IUPAC Name

2-fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H3F4NO4/c9-5-2-7(17-8(10,11)12)6(13(15)16)1-4(5)3-14/h1-3H

InChI Key

MCYHJBUZHYBVMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)F)C=O

Origin of Product

United States

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